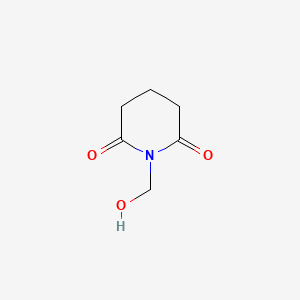

1-(Hydroxymethyl)piperidine-2,6-dione

Description

Structure

3D Structure

Properties

CAS No. |

55943-71-0 |

|---|---|

Molecular Formula |

C6H9NO3 |

Molecular Weight |

143.14 g/mol |

IUPAC Name |

1-(hydroxymethyl)piperidine-2,6-dione |

InChI |

InChI=1S/C6H9NO3/c8-4-7-5(9)2-1-3-6(7)10/h8H,1-4H2 |

InChI Key |

QMKGDTFTYVGRIB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C(=O)C1)CO |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 1 Hydroxymethyl Piperidine 2,6 Dione

Reactivity of the Hydroxymethyl Functional Group

The exocyclic hydroxymethyl group (-CH₂OH) attached to the imide nitrogen behaves as a typical primary alcohol, undergoing reactions such as esterification, oxidation, reduction, and nucleophilic substitution.

Esterification Reactions

The hydroxyl group of 1-(hydroxymethyl)piperidine-2,6-dione can be readily esterified with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. This reaction is a fundamental transformation for modifying the properties of the molecule. For instance, the esterification with fatty acids can introduce lipophilic chains. nih.gov A general representation of this reaction involves the coupling of the hydroxymethyl group with an acylating agent, often in the presence of a catalyst.

A related compound, N-hydroxymethyl succinimide (B58015), undergoes esterification, which suggests a similar reactivity for this compound. researchgate.net The process typically involves reacting the N-hydroxymethyl derivative with a carboxylic acid or its derivative. researchgate.netgoogle.com

Table 1: Examples of Esterification Reactions

| Acylating Agent | Catalyst/Conditions | Product |

|---|---|---|

| Acetic Anhydride (B1165640) | Pyridine (B92270) | 1-(Acetoxymethyl)piperidine-2,6-dione |

| Benzoyl Chloride | Triethylamine | 1-(Benzoyloxymethyl)piperidine-2,6-dione |

Oxidation and Reduction Pathways

The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, would be expected to yield the corresponding N-formylpiperidine-2,6-dione. wikipedia.orgchemistrysteps.com Stronger oxidizing agents, like potassium permanganate (B83412) or chromic acid, would likely lead to the formation of the N-carboxypiperidine-2,6-dione, which may be unstable and prone to decarboxylation.

Conversely, the hydroxymethyl group is already in a reduced state and is not susceptible to further reduction under typical hydrogenation conditions. However, the carbonyl groups of the piperidine-2,6-dione ring can be reduced. Complex metal hydrides like lithium aluminum hydride (LiAlH₄) are powerful enough to reduce the imide functionality, potentially leading to the opening of the ring or reduction to the corresponding amine. rushim.ruchemistrysteps.comfishersci.co.uk Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and may selectively reduce one or both carbonyl groups to hydroxyl groups under specific conditions, yielding hydroxylactams. khanacademy.orglibretexts.org

Nucleophilic Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group of the hydroxymethyl moiety is a poor leaving group for nucleophilic substitution reactions. Therefore, it typically requires activation to facilitate its displacement by a nucleophile. A common strategy is the conversion of the alcohol to a better leaving group, such as a tosylate or a halide. For example, reaction with p-toluenesulfonyl chloride in the presence of a base would yield the corresponding tosylate. This tosylated intermediate would then be susceptible to substitution by a wide range of nucleophiles.

Alternatively, treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would convert the hydroxymethyl group into a chloromethyl or bromomethyl group, respectively. These N-(halomethyl)piperidine-2,6-diones can then readily undergo nucleophilic substitution with various nucleophiles. mdpi.com

Transformations of the Piperidine-2,6-dione Ring System

The piperidine-2,6-dione ring, a derivative of glutarimide (B196013), possesses a reactive imide nitrogen and two electrophilic carbonyl centers, which are key sites for chemical modifications.

N-Alkylation and N-Arylation of the Imide Nitrogen

While the nitrogen atom in this compound is already substituted, it is important to consider the N-alkylation and N-arylation of the parent glutarimide ring as a fundamental transformation of this heterocyclic system. The imide proton of glutarimide is acidic and can be removed by a base to form an ambident nucleophile. Alkylation can occur at either the nitrogen or the oxygen of the enolate. Generally, N-alkylation is favored. nih.govodu.edu

N-alkylation is typically achieved by treating the glutarimide with an alkyl halide in the presence of a base such as sodium hydride or potassium carbonate. d-nb.infobeilstein-journals.orgnih.gov N-arylation can be accomplished through copper-catalyzed cross-coupling reactions with arylboronic acids or diaryliodonium salts. aragen.comrsc.org

Table 2: Conditions for N-Alkylation and N-Arylation of Glutarimide

| Reagent | Catalyst/Base | Product Type |

|---|---|---|

| Alkyl Halide | NaH, K₂CO₃ | N-Alkylglutarimide |

Reactions at the Carbonyl Centers

The two carbonyl groups of the piperidine-2,6-dione ring are electrophilic and can be attacked by nucleophiles. As mentioned previously, reduction with strong reducing agents like LiAlH₄ can lead to the formation of piperidines. mdpi.com Milder conditions may allow for the selective reduction of one carbonyl group.

The addition of organometallic reagents, such as Grignard reagents, to the carbonyl groups can also occur. rsc.orgresearchgate.net This would lead to the formation of tertiary alcohols after acidic workup. The reaction of one carbonyl group would yield a hydroxylactam, while reaction at both carbonyls could potentially lead to ring-opened products or diols, depending on the stability of the intermediates.

Furthermore, Wittig-type reactions could potentially be used to convert the carbonyl groups into exocyclic double bonds, although the reactivity of imide carbonyls in this context can be lower than that of ketones. nih.gov

Ring-Opening and Ring-Expansion Reactions

The chemical reactivity of this compound is significantly influenced by the generation of a highly reactive N-acyliminium ion intermediate. This electrophilic species is central to the transformations of the piperidine-2,6-dione ring, particularly in reactions that lead to the addition of nucleophiles, which can be considered a form of ring functionalization rather than a complete ring-opening fragmentation.

Under acidic conditions or with a Lewis acid catalyst, the hydroxyl group of this compound can be eliminated as water, leading to the formation of an endocyclic N-acyliminium ion. qub.ac.uk This intermediate is a powerful electrophile and readily reacts with a variety of nucleophiles. researchgate.net While these reactions typically add a substituent at the carbon alpha to the nitrogen without breaking the ring, they represent a key mode of transformation for the heterocyclic core. The process does not lead to a linear, ring-opened product but rather to a more complex, substituted piperidine (B6355638) derivative.

Ring-expansion reactions, which would transform the six-membered piperidine ring into a larger seven-membered ring or greater, are less commonly documented for this specific scaffold. In principle, such transformations could occur through carbocation rearrangements if a carbocation were generated adjacent to the ring. However, the primary mode of reactivity proceeds through the N-acyliminium ion, which favors nucleophilic addition.

The table below summarizes the typical transformations involving the N-acyliminium ion derived from precursors similar to this compound.

| Precursor Type | Reaction Condition | Intermediate | Product Type |

| α-Hydroxy lactam | Acid catalysis | N-Acyliminium ion | α-Substituted lactam |

| N,O-acetal | Lewis acid (e.g., Sc(OTf)₃) | N-Acyliminium ion | α-Substituted lactam |

This table illustrates the general reactivity of α-hydroxy lactams via N-acyliminium ions, which is the key reactive pathway for this compound.

Mechanistic Investigations of Key Reactions

The key reactions of this compound are dominated by the formation and subsequent quenching of the corresponding N-acyliminium ion. Mechanistic studies on related systems provide a clear framework for understanding this process. qub.ac.ukresearchgate.net

The reaction is initiated by the protonation of the hydroxyl group under acidic conditions, forming a good leaving group (water). The departure of the water molecule is facilitated by the nitrogen lone pair, leading to the formation of a resonance-stabilized N-acyliminium ion. This cation is planar at the sp²-hybridized carbon, making it susceptible to attack from nucleophiles from either face.

A generalized mechanism is as follows:

Activation of the Hydroxyl Group: The hydroxyl group is protonated by an acid or coordinates to a Lewis acid.

Formation of the N-Acyliminium Ion: The activated hydroxyl group departs as a water molecule (or other leaving group), and the non-bonding electrons on the adjacent nitrogen atom form a double bond with the carbon, creating the electrophilic N-acyliminium ion.

Nucleophilic Attack: A nucleophile attacks the electrophilic carbon of the iminium ion. The stereochemical outcome of this addition can often be controlled by the substitution pattern on the piperidine ring and the nature of the nucleophile.

Computational studies and spectroscopic analyses, such as low-temperature NMR on related N-acyliminium ions, have been used to study the conformation and reactivity of these intermediates. beilstein-journals.org These investigations help in predicting the stereoselectivity of nucleophilic additions to the piperidine ring system.

Non-Covalent Interactions of Piperidine-2,6-dione Derivatives

The piperidine-2,6-dione (or glutarimide) scaffold is a key structural motif in many biologically active molecules, and its ability to engage in non-covalent interactions is crucial to its function.

Derivatives of piperidine-2,6-dione, notably thalidomide (B1683933) and its analogues, have been investigated for their ability to interact with DNA. researchgate.netnih.gov These studies have revealed that the glutarimide moiety can play a significant role in these interactions.

Research using radiolabeled thalidomide has shown that the glutarimide portion of the molecule, or its reactive metabolites, can form covalent adducts with embryonic DNA in vivo. nih.gov This suggests that the electrophilic N-acyliminium ion formed from a hydroxylated metabolite could be responsible for alkylating DNA bases.

The table below summarizes findings on the interaction of piperidine-2,6-dione-containing compounds with DNA.

| Compound | Interaction Type | Method of Study | Key Finding |

| [glutarimide-2-¹⁴C]-thalidomide | Covalent Binding | Radiotracer analysis in vivo | The glutarimide moiety or its intermediates bind to embryonic DNA. nih.gov |

| Thalidomide | Intercalation | Spectrophotometry, Viscometry | Specific binding to DNA, suggesting intercalation. researchgate.netnih.gov |

The piperidine-2,6-dione ring contains excellent hydrogen bond donors (the N-H imide proton) and acceptors (the two C=O carbonyl oxygens), making it a valuable component in crystal engineering and the formation of predictable supramolecular structures. nih.govnih.gov The study of how these molecules assemble in the solid state is crucial for designing new materials, including pharmaceutical co-crystals with modified physicochemical properties. nih.gov

The imide group of the piperidine-2,6-dione can form robust and predictable hydrogen-bonding patterns known as supramolecular synthons. researchgate.net A common and well-characterized pattern is the amide-amide homosynthon, where two glutarimide molecules form a centrosymmetric dimer through a pair of N-H···O hydrogen bonds.

Furthermore, the glutarimide moiety can act as both a hydrogen bond donor and acceptor to form heterosynthons with other molecules (coformers). For instance, in a co-crystal with the antibiotic trimethoprim, the glutarimide ring participates in a three-point hydrogen bond recognition pattern (ADA/DAD, where A=acceptor, D=donor) with the pyrimidine (B1678525) ring of trimethoprim. nih.gov This involves one N-H···N bond and two N-H···O bonds, demonstrating the versatility of the piperidine-2,6-dione scaffold in molecular recognition.

Analysis of the crystal structures of glutarimide-containing compounds reveals these recurring hydrogen-bonding motifs. The specific patterns that form can influence properties such as solubility, stability, and bioavailability in the context of active pharmaceutical ingredients. nih.gov

The table below details common hydrogen bonding patterns observed for the glutarimide moiety.

| Synthon Type | Interacting Groups | Description |

| Homosynthon | Imide···Imide | Two glutarimide molecules forming a dimer via N-H···O bonds. |

| Heterosynthon | Imide···Pyrimidine | Glutarimide forming three-point hydrogen bonds (N-H···N and N-H···O) with a complementary molecule like trimethoprim. nih.gov |

| Heterosynthon | Carboxylic Acid···Imide | Potential for interaction between a carboxylic acid coformer and the carbonyl acceptor of the imide. |

Advanced Spectroscopic and Analytical Characterization of 1 Hydroxymethyl Piperidine 2,6 Dione and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1-(hydroxymethyl)piperidine-2,6-dione and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. uobasrah.edu.iq

Proton (¹H) and Carbon-13 (¹³C) NMR are the foundational NMR techniques used for the structural elucidation of organic molecules.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the piperidine (B6355638) ring, the methylene (B1212753) bridge, and the hydroxyl group. The protons on the piperidine ring typically appear as complex multiplets due to spin-spin coupling. The chemical shifts are influenced by the electron-withdrawing effect of the adjacent carbonyl groups. The methylene protons of the hydroxymethyl group (-CH₂OH) would likely appear as a singlet or a doublet depending on the coupling with the hydroxyl proton, and its chemical shift would be influenced by the electronegative oxygen atom. The hydroxyl proton itself is often observed as a broad singlet, and its position can be concentration and solvent dependent.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Key resonances would include those for the two carbonyl carbons (C=O) of the dione (B5365651), which are expected to appear significantly downfield (typically in the 170-180 ppm range) due to their deshielded nature. The carbons of the piperidine ring would resonate at distinct chemical shifts, and the carbon of the hydroxymethyl group would be observed in the region typical for alcohols. Data from related piperidine-2,6-dione derivatives show carbonyl peaks around 170-173 ppm and piperidine ring carbons in the 20-50 ppm range. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on the analysis of similar structures and standard chemical shift ranges.

To overcome the complexities of one-dimensional spectra and to definitively assign all proton and carbon signals, a variety of 2D NMR experiments are employed. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent methylene protons within the piperidine ring, aiding in their sequential assignment.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on the already assigned proton resonances. For instance, the signals for the C3/C5 and C4 protons would show cross-peaks with their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For the target compound, HMBC would show correlations from the N-CH₂ protons to the carbonyl carbons (C2 and C6), confirming the connectivity of the hydroxymethyl group to the nitrogen atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. This can provide insights into the conformational preferences of the piperidine ring and the orientation of the hydroxymethyl group.

The application of these 2D NMR techniques has been demonstrated in the structural analysis of various piperidine derivatives, allowing for unambiguous assignments of their complex spectra. nih.gov

For analogues of this compound that incorporate other NMR-active nuclei, specialized NMR techniques are highly valuable.

¹⁹F NMR: If fluorine atoms are introduced into the molecule, for example, as substituents on an aromatic ring in an N-aryl analogue, ¹⁹F NMR provides a sensitive and direct method for their detection. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, offering valuable structural information.

³¹P NMR: Similarly, for analogues containing phosphorus, such as phosphonate (B1237965) or phosphine (B1218219) oxide derivatives, ³¹P NMR is a powerful tool. The chemical shifts and coupling constants in ³¹P NMR can provide information about the oxidation state, coordination number, and bonding of the phosphorus atom. The use of multinuclear NMR has been noted in the study of various piperidin-2-one derivatives. researchgate.net

Vibrational Spectroscopy for Molecular Structure and Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the vibrational modes of a molecule. americanpharmaceuticalreview.com These techniques are complementary and are particularly useful for identifying functional groups and probing the nature of chemical bonds.

The FT-IR spectrum of this compound is expected to be characterized by several key absorption bands corresponding to its functional groups.

O-H Stretch: A broad and strong absorption band is anticipated in the region of 3500-3200 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) group. The broadness of this peak is a result of hydrogen bonding.

C-H Stretch: Aliphatic C-H stretching vibrations from the piperidine ring and the methylene group will appear in the 3000-2850 cm⁻¹ region.

C=O Stretch: The two carbonyl groups of the dione will give rise to strong and sharp absorption bands in the range of 1750-1650 cm⁻¹. The exact position of these bands can be influenced by ring strain and the electronic effects of the nitrogen atom. In related piperidine-2,6-dione derivatives, these bands are typically observed around 1700-1630 cm⁻¹. derpharmachemica.com

C-N Stretch: The C-N stretching vibration is expected to appear in the 1250-1020 cm⁻¹ region.

C-O Stretch: The C-O stretching vibration of the primary alcohol will likely be observed in the 1050-1000 cm⁻¹ range.

Table 2: Characteristic FT-IR Absorption Bands for this compound Based on typical ranges for functional groups and data from analogous compounds.

FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides precise information about the molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its chemical structure.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or five decimal places. This precision allows for the unambiguous determination of a compound's elemental formula from its exact mass. nih.gov For this compound, HRMS would be the definitive method to confirm its elemental composition (C₆H₉NO₃). By comparing the experimentally measured exact mass with the theoretically calculated mass, the molecular formula can be validated with high confidence.

| Parameter | Value |

| Molecular Formula | C₆H₉NO₃ |

| Monoisotopic Mass (Calculated) | 143.05824 u |

| Information Provided by HRMS | Unambiguous confirmation of the elemental formula by matching the experimental mass to the calculated mass with high precision (typically < 5 ppm error). |

This table shows the calculated exact mass for this compound, which would be confirmed by HRMS.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules like this compound. In ESI-MS, the analyte is typically ionized by protonation, forming a protonated molecular ion, [M+H]⁺. nih.gov Adducts with other cations, such as sodium [M+Na]⁺, may also be observed. nih.gov

The resulting mass spectrum will show a prominent peak corresponding to the [M+H]⁺ ion, confirming the molecular weight of the compound. For this compound (MW = 143.14 g/mol ), the [M+H]⁺ ion would appear at an m/z of 144.06.

Tandem mass spectrometry (ESI-MS/MS) can be used to induce fragmentation of the parent ion, providing structural information. Based on the fragmentation patterns of related piperidine alkaloids, characteristic fragmentation pathways for the [M+H]⁺ ion of this compound can be predicted. scielo.brresearchgate.net

Common fragmentation would likely involve:

Loss of Water: A neutral loss of a water molecule (18 Da) from the hydroxymethyl group is a common fragmentation pathway for alcohols.

Loss of the Hydroxymethyl Group: Cleavage of the N-CH₂OH bond could result in the loss of a hydroxymethyl radical (•CH₂OH, 31 Da) or formaldehyde (B43269) (CH₂O, 30 Da).

Ring Opening/Fragmentation: Cleavage of the piperidine-2,6-dione ring itself can lead to various smaller fragment ions.

| Ion | Formula | Calculated m/z | Proposed Fragmentation Pathway |

| [M+H]⁺ | [C₆H₁₀NO₃]⁺ | 144.06 | Protonated Parent Molecule |

| [M+H - H₂O]⁺ | [C₆H₈NO₂]⁺ | 126.05 | Loss of water from the hydroxymethyl group |

| [M+H - CH₂O]⁺ | [C₅H₈NO₂]⁺ | 114.05 | Loss of formaldehyde |

This table presents the predicted major ions that would be observed in the ESI-MS and ESI-MS/MS spectra of this compound.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of crystalline solids at an atomic level. This method provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the conformation of a molecule. Furthermore, it elucidates the arrangement of molecules within the crystal lattice, known as crystal packing, which is governed by intermolecular interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. For chiral molecules, X-ray crystallography on a single crystal of an enantiomerically pure sample allows for the determination of the absolute stereochemistry.

While a specific crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD), analysis of closely related piperidine-2,6-dione (glutarimide) and substituted piperidine analogues provides significant insight into its expected solid-state conformation and packing. The piperidine ring in such structures typically adopts a chair conformation to minimize steric strain. nih.gov

In a study of 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one, the central piperidine ring was found to adopt a chair conformation. researchgate.net This conformation is a common feature for piperidine rings as it represents the lowest energy state. Similarly, the crystal structure of 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one also exhibits a chair conformation for the piperidine ring. nih.gov For phenyl-glutarimide analogues, single-crystal X-ray crystallography was successfully employed to determine the absolute configuration of the enantiomers after separation by chiral chromatography. nih.gov

The crystal packing in these systems is largely dictated by hydrogen bonding interactions. In the case of this compound, the hydroxymethyl group and the two carbonyl groups are expected to be key players in forming a network of intermolecular hydrogen bonds. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the carbonyl oxygens are strong hydrogen bond acceptors. These interactions would likely lead to the formation of well-ordered, three-dimensional supramolecular structures. The specific details of the crystal packing, including the unit cell parameters and space group, would be dependent on the crystallization conditions.

| Compound | Piperidine Ring Conformation | Key Intermolecular Interactions | Reference |

| 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one | Chair | Hydrogen bonding | researchgate.net |

| 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one | Chair | C—H⋯O hydrogen bonds | nih.gov |

| Phenyl-glutarimide analogues | Not specified | Not specified | nih.gov |

Chromatographic and Separation Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, widely employed for the separation, identification, and quantification of components in a mixture. For a compound like this compound, HPLC is the method of choice for assessing its purity and for quantitative analysis in various matrices.

A typical HPLC method for a moderately polar compound such as this would involve reversed-phase chromatography. In this mode, a nonpolar stationary phase (e.g., C18- or C8-bonded silica) is used with a polar mobile phase, typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

For purity analysis, a gradient elution method is often preferred. This involves changing the composition of the mobile phase during the chromatographic run to effectively elute compounds with a wide range of polarities. Detection is commonly achieved using a UV detector, as the dione functionality in the piperidine ring is expected to have a UV chromophore. The purity of a sample of this compound would be determined by integrating the area of the main peak and any impurity peaks in the chromatogram.

Quantitative analysis by HPLC relies on the principle that the peak area of an analyte is directly proportional to its concentration. A calibration curve is constructed by running a series of standards of known concentrations. The concentration of this compound in an unknown sample can then be determined by measuring its peak area and interpolating from the calibration curve. The choice of internal or external standards is crucial for achieving high accuracy and precision.

| Parameter | Typical Conditions for Piperidine-2,6-dione Analogues |

| Column | Reversed-phase C18 or C8, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Gradient or isocratic mixture of water and acetonitrile/methanol |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 210-254 nm) |

| Injection Volume | 10-20 µL |

| Temperature | Ambient or controlled (e.g., 25 °C) |

While this compound itself is not chiral, many of its analogues and derivatives possess one or more stereocenters, making them chiral. The enantiomers of a chiral compound often exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify these enantiomers is of paramount importance. Chiral chromatography is the most widely used technique for this purpose.

The enantiomeric resolution of piperidine-2,6-dione derivatives is typically achieved using chiral stationary phases (CSPs). These CSPs are designed to have stereospecific interactions with the enantiomers, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) (e.g., Chiralpak® and Chiralcel® series), are very common and have shown great success in resolving a wide range of chiral compounds, including piperidine-2,6-dione analogues. canberra.edu.au

The choice of mobile phase is critical for achieving good enantioseparation. In normal-phase mode, mixtures of alkanes (like hexane (B92381) or heptane) with an alcohol (such as isopropanol (B130326) or ethanol) are commonly used. The chiral recognition mechanism on polysaccharide-based CSPs is complex and can involve a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure. nih.gov For piperidine-2,6-dione derivatives, the amide and carbonyl groups, as well as any substituents, play a crucial role in these interactions with the CSP.

In a study on the chiral separation of several piperidine-2,6-dione drugs, a Kromasil CHI-DMB column was used with a mobile phase of hexane and dioxane. nih.gov The chiral recognition was attributed to hydrogen bonding and π-π interactions between the analytes and the CSP. Another study successfully resolved phenglutarimide (B1680306) and thalidomide (B1683933) on Chiralpak IA and Chiralpak IB columns using non-conventional mobile phases like methyl-tert-butyl ether-THF, dichloromethane, and acetonitrile. canberra.edu.au

| Chiral Stationary Phase (CSP) | Typical Mobile Phase | Interaction Mechanisms | Applicable to |

| Polysaccharide-based (e.g., Chiralpak IA/IB) | Normal Phase: Hexane/Isopropanol | Hydrogen bonding, dipole-dipole, inclusion complexation | Wide range of piperidine-2,6-dione analogues canberra.edu.au |

| Kromasil CHI-DMB | Normal Phase: Hexane/Dioxane | Hydrogen bonding, π-π interactions | Piperidine-2,6-dione drugs nih.gov |

| Chirose C-1 | Isocratic | Not specified | Piperidine-2,6-dione drugs researchgate.net |

Theoretical and Computational Chemistry Studies of 1 Hydroxymethyl Piperidine 2,6 Dione

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are foundational in modern chemistry for predicting molecular properties. researchgate.netnih.gov Methods like Density Functional Theory (DFT) are widely used to determine the electronic structure and thermodynamic stability of complex organic molecules. jksus.org These calculations help elucidate the fundamental characteristics of a molecule's potential energy surface, providing a basis for understanding its behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. jksus.org It is particularly effective for geometry optimization, a process that identifies the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy on the potential energy surface. researchgate.net This optimization is typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which has been shown to be effective for piperidine (B6355638) derivatives. nih.govpsgcas.ac.in

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations serve two main purposes: first, to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies), and second, to predict the molecule's infrared (IR) and Raman spectra. researchgate.netmdpi.com The calculated frequencies can be compared with experimental spectroscopic data to validate the computational model. psgcas.ac.in

Below is a representative table of calculated vibrational frequencies for key functional groups, similar to what would be expected for 1-(Hydroxymethyl)piperidine-2,6-dione, based on studies of related piperidone compounds. researchgate.netnih.gov

| Vibrational Mode | Functional Group | Calculated Frequency (cm-1) | Description |

|---|---|---|---|

| ν(O-H) | Hydroxyl | ~3500 | O-H Stretching |

| ν(N-H) | Amide (if tautomer exists) | ~3400 | N-H Stretching |

| ν(C-H) | Methylene (B1212753)/Methine | 2900-3100 | C-H Stretching |

| ν(C=O) | Dione (B5365651) (Amide) | 1680-1750 | Symmetric/Asymmetric C=O Stretching |

| δ(CH2) | Methylene | 1450-1475 | CH2 Scissoring |

| ν(C-N) | Piperidine Ring | 1200-1300 | C-N Stretching |

| ν(C-O) | Hydroxymethyl | 1050-1150 | C-O Stretching |

For this compound, PES scans can elucidate the energy barriers between different conformers, such as the chair, boat, and twist-boat forms of the piperidine ring. nih.govwhiterose.ac.uk Another crucial scan would involve the rotation around the N-CH₂ bond to understand the conformational preferences of the hydroxymethyl group. The results of a PES scan are typically plotted as energy versus the scanned coordinate, revealing the locations of energy minima (stable conformers) and transition states. q-chem.com

The table below illustrates the type of data generated from a PES scan of a key dihedral angle.

| Dihedral Angle (Degrees) | Relative Energy (kcal/mol) | Conformation Note |

|---|---|---|

| 0 | 5.2 | Eclipsed (Transition State) |

| 60 | 0.0 | Gauche (Energy Minimum) |

| 120 | 5.5 | Eclipsed (Transition State) |

| 180 | 0.8 | Anti (Energy Minimum) |

Molecular Orbital Theory and Electron Density Analysis

Analyses based on molecular orbital theory and electron density provide a detailed picture of the electronic characteristics of a molecule, including its reactivity, bonding nature, and charge distribution. researchgate.net

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. mdpi.com The HOMO energy level is related to a molecule's ability to donate electrons, while the LUMO energy level indicates its ability to accept electrons. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap is indicative of a molecule that is more easily polarized and has higher chemical reactivity. mdpi.com For piperidine derivatives, the HOMO is often localized on the amide groups and parts of the ring, while the LUMO can be distributed more broadly across the molecule. nih.gov

| Parameter | Energy (eV) | Implication |

|---|---|---|

| EHOMO | -6.5 to -7.5 | Electron-donating ability |

| ELUMO | -1.0 to -2.0 | Electron-accepting ability |

| ΔE (HOMO-LUMO Gap) | ~5.5 | Chemical stability and reactivity |

Natural Bond Orbital (NBO) analysis provides a chemically intuitive view of bonding by converting the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals representing Lewis structures (i.e., bonds, lone pairs, and core orbitals). q-chem.com This method is highly effective for analyzing intramolecular interactions, such as hyperconjugation, which involves charge transfer from a filled (donor) orbital to an empty (acceptor) orbital. rsc.org

The strength of these donor-acceptor interactions is quantified by the second-order perturbation energy, E(2). wisc.edu A higher E(2) value signifies a stronger interaction and greater stabilization of the molecule. In this compound, significant interactions would be expected between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of adjacent sigma bonds. psgcas.ac.in

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N | σ(C-C) | ~5.0 | n → σ hyperconjugation |

| LP(2) O(carbonyl) | σ(N-C) | ~2.5 | n → σ hyperconjugation |

| LP(1) O(hydroxyl) | σ(C-H) | ~1.8 | n → σ hyperconjugation |

| σ(C-H) | σ(N-C) | ~0.7 | σ → σ hyperconjugation |

Mulliken population analysis is a method for estimating the partial charge distribution within a molecule by partitioning the total electron population among its constituent atoms. uni-muenchen.dewikipedia.org The resulting atomic charges offer insights into the molecule's electrostatic potential, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. researchgate.net This information is valuable for predicting how the molecule will interact with other chemical species.

It is important to note that Mulliken charges are known to be highly dependent on the choice of basis set, and other methods like Natural Population Analysis (NPA) or Hirshfeld charges are sometimes preferred for their greater stability. q-chem.comresearchgate.net Nevertheless, Mulliken analysis remains a commonly used tool for a qualitative understanding of charge distribution. researchgate.net

| Atom | Mulliken Charge (a.u.) |

|---|---|

| O (Carbonyl) | -0.5 to -0.6 |

| O (Hydroxyl) | -0.6 to -0.7 |

| N (Amide) | -0.4 to -0.5 |

| C (Carbonyl) | +0.5 to +0.6 |

| C (Hydroxymethyl) | +0.1 to +0.2 |

| H (Hydroxyl) | +0.4 to +0.5 |

Molecular Modeling and Dynamics Simulations

Comprehensive molecular modeling and dynamics simulation studies specifically focused on this compound are not extensively available in publicly accessible scientific literature. While computational methods are broadly applied to related heterocyclic compounds like piperidine derivatives and other diones, detailed analyses of this particular molecule's dynamic behavior, conformational stability, and solvent interactions remain a subject for future investigation.

Generally, such studies for similar molecules involve using force fields like CHARMM or AMBER to simulate the molecule's movement over time, providing insights into its flexibility and stable conformations. nih.gov For instance, molecular dynamics simulations on other piperazine-dione derivatives have been used to understand their structural stability when interacting with biological targets. researchgate.net

Prediction of Spectroscopic Parameters

The theoretical prediction of spectroscopic parameters for this compound using quantum chemical calculations has not been specifically reported. However, the methodology for such predictions is well-established. Density Functional Theory (DFT) is a common approach used to calculate vibrational frequencies (FT-IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. psgcas.ac.innih.gov

For related piperidine structures, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), have shown good agreement between calculated and experimental spectra. psgcas.ac.in These calculations help in the assignment of vibrational modes and in understanding the electronic structure's influence on the spectroscopic output. For example, the characteristic C=O and N-H stretching frequencies of the dione ring, as well as the O-H and C-O vibrations of the hydroxymethyl group, could be precisely calculated.

Table 5.3.1: Representative Theoretically Predicted Vibrational Frequencies for Piperidine-Related Structures (Note: This table is illustrative of typical results for related compounds, not specific data for this compound)

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) (DFT/B3LYP) |

|---|---|

| O-H Stretch | ~3500 |

| N-H Stretch | ~3400 |

| C-H Stretch (aliphatic) | 2900-3000 |

| C=O Stretch (symmetric) | ~1720 |

| C=O Stretch (asymmetric) | ~1690 |

| C-N Bending | 1300-1400 |

| C-O Stretch | ~1050 |

Investigation of Intermolecular Interactions

Specific computational studies on the intermolecular interactions of this compound are not available. However, analysis of structurally similar compounds provides a strong indication of the expected interactions. The presence of the hydroxymethyl group (-CH₂OH) and the amide N-H group allows the molecule to act as both a hydrogen bond donor and acceptor. The two carbonyl groups (C=O) are strong hydrogen bond acceptors.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in crystals. For a related compound, 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one, Hirshfeld analysis revealed that O—H⋯O and C—H⋯O hydrogen bonds were significant, with the most important contributions to crystal packing coming from H⋯H (68%), C⋯H/H⋯C (19%), and O⋯H/H⋯O (12%) contacts. nih.govresearchgate.net A similar pattern of interactions would be anticipated for this compound, governing its solid-state structure and properties like melting point and solubility.

In Silico Investigations of Non-Covalent Interactions (e.g., DNA binding mechanisms)

There are no specific in silico studies detailing the non-covalent interactions and DNA binding mechanisms of this compound in the current literature. Computational docking is the primary method for investigating such interactions. nih.gov This technique predicts the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex. nih.gov

For other classes of piperidine derivatives, molecular docking studies have been employed to explore their potential to intercalate or bind within the grooves of DNA. nih.gov For this compound, a docking study would likely investigate the role of its hydrogen bonding groups in forming interactions with the phosphate (B84403) backbone or the base pairs of DNA. The planarity and electronic properties of the piperidine-2,6-dione ring would also be critical factors in determining its preferred binding mode.

Computational Studies of Optical Properties (e.g., Nonlinear Optical (NLO) properties, Band Gap Analysis)

Dedicated computational studies on the nonlinear optical (NLO) properties and band gap of this compound have not been published. Such properties are typically investigated using DFT and Time-Dependent DFT (TD-DFT) methods. nih.gov These calculations can determine key electronic parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap (ΔE) is a crucial parameter for assessing a molecule's chemical reactivity, kinetic stability, and optical properties. nih.gov A smaller gap generally correlates with higher reactivity and can be an indicator of potential NLO activity. nih.govnih.gov The NLO response is quantified by calculating polarizability (α) and hyperpolarizability (β, γ) values. researchgate.nettees.ac.uk For organic molecules, significant NLO properties often arise from intramolecular charge transfer, which is facilitated by electron-donating and electron-withdrawing groups connected by a π-conjugated system. tees.ac.uk Given its saturated heterocyclic structure, this compound would not be expected to have significant NLO properties unless appropriately substituted to create a charge-transfer system.

Table 5.5.1: Illustrative Electronic Properties Calculated via DFT for Organic Molecules (Note: This table presents typical parameters and is not based on specific data for this compound)

| Parameter | Definition | Typical Calculated Value (eV) |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -5 to -7 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1 to -3 |

| Band Gap (ΔE) | E(LUMO) - E(HOMO) | 3 to 6 |

| Ionization Potential (I) | -E(HOMO) | 5 to 7 |

| Electron Affinity (A) | -E(LUMO) | 1 to 3 |

Advanced Research on Derivatives and Analogues of Piperidine 2,6 Dione Incorporating the Hydroxymethyl Moiety

Conjugation with Other Chemical Entities for Novel Architectures

The N-hydroxymethyl group of 1-(hydroxymethyl)piperidine-2,6-dione is a key functional handle for conjugation to other chemical entities. This primary alcohol functionality can readily undergo reactions such as esterification or etherification to link the piperidine-2,6-dione moiety to other molecules, including peptides, polymers, or reporter tags. This strategy is fundamental in the development of bifunctional molecules. For example, the glutarimide (B196013) moiety is known for its ability to bind to the E3 ligase substrate receptor cereblon (CRBN). bohrium.com In the context of PROteolysis TArgeting Chimeras (PROTACs), a cereblon ligand can be tethered via a linker to a ligand for a target protein, inducing its degradation. The amine group on a functionalized piperidine-2,6-dione allows for rapid conjugation with carboxyl linkers via peptide coupling. The N-hydroxymethyl group provides an alternative and versatile attachment point for such linkers.

Development of Materials with Piperidine-2,6-dione Moieties (e.g., Polysilsesquioxanes)

The unique properties of the piperidine-2,6-dione structure have led to its incorporation into advanced materials. A notable example is the development of novel soluble polysilsesquioxanes that bear glutarimide side-chain groups. nih.gov In this work, a key monomer, 1-[3-(trimethoxysilyl)propyl]piperidine-2,6-dione, was synthesized. nih.gov This monomer, an N-substituted derivative of the piperidine-2,6-dione core, was then subjected to hydrolytic polycondensation to produce the functional polymer. nih.gov

The synthesis involves a nucleophilic substitution reaction where the sodium salt of piperidine-2,6-dione reacts with (3-chloropropyl)trimethoxysilane. nih.gov The resulting polysilsesquioxane, named 1-[3-(silsesquioxanyl)propyl]piperidine-2,6-dione, is a thermostable, soluble material. nih.govresearchgate.net Such polymers can be processed into films and coatings, demonstrating the potential of using piperidine-2,6-dione moieties to impart specific properties, such as thermal stability and functionality, to organosilicon polymer systems. nih.gov

Stereochemical Implications in Complex Piperidine-2,6-dione Structures

Stereochemistry is a critical aspect in the design and synthesis of complex piperidine-2,6-dione derivatives, as biological activity is often highly dependent on the three-dimensional arrangement of atoms. nih.gov The introduction of substituents on the glutarimide ring, particularly at the C-3 or C-4 positions, can generate one or more stereocenters. nih.gov Consequently, controlling the stereochemical outcome of synthetic reactions is paramount.

Various stereocontrolled approaches to piperidone heterocycles have been developed. mdma.ch For example, organocatalysis has been successfully used for the enantioselective synthesis of trans-3,4-disubstituted glutarimides. researchgate.net Another powerful strategy is the asymmetric desymmetrization of prochiral N-Cbz glutarimides using N-heterocyclic carbene (NHC) organocatalysis, which allows for the creation of enantioenriched products through the cleavage of an imide C-N bond. nih.gov The stereochemical configuration of substituents can significantly influence how a molecule interacts with its biological target. For instance, in the development of ligands for opioid receptors, the precise orientation of substituents on a piperidine (B6355638) core dictates binding affinity and selectivity. nih.gov Therefore, advanced synthetic methods that provide control over stereochemistry are essential for the rational design of complex and potent piperidine-2,6-dione-based compounds. whiterose.ac.ukwhiterose.ac.uk

Emerging Research Frontiers and Future Directions for 1 Hydroxymethyl Piperidine 2,6 Dione Chemistry

Novel and Green Synthetic Methodologies

The synthesis of piperidine-2,6-dione derivatives has traditionally relied on methods that can be time-consuming and may generate significant waste. The field is now moving towards more sustainable and efficient approaches.

Microwave-Assisted Synthesis: A significant advancement has been the application of microwave irradiation to synthesize cyclic imides. mdpi.com This technique offers a cost-effective and rapid alternative to conventional heating methods, often leading to high yields in significantly shorter reaction times. mdpi.comrsc.org For instance, the synthesis of unsubstituted cyclic imides from cyclic anhydrides has been achieved with yields between 84% and 97% using multimode microwave synthesis. mdpi.com

Enzymatic Synthesis: Biocatalysis is emerging as a powerful tool for the synthesis of complex molecules with high selectivity. Enzymes, such as lipases, are being explored for the formation of amide bonds under mild conditions, which can be applicable to the synthesis of glutarimide (B196013) derivatives. nih.gov The use of enzymes like Candida antarctica lipase (B570770) B in green solvents such as cyclopentyl methyl ether presents a sustainable strategy for amide synthesis, often with excellent conversion rates and yields without the need for extensive purification. nih.gov This enzymatic approach holds promise for the enantiomerically pure synthesis of hydroxy derivatives of related heterocyclic compounds. acs.org

Green Chemistry Principles: The broader principles of green chemistry, such as atom economy and the use of safer solvents, are increasingly being integrated into synthetic protocols. rsc.org The reaction of thioamides with formaldehyde (B43269) in an aqueous-alcohol medium without the need for catalysts is an example of a greener approach to N-hydroxymethylation. researchgate.net These methods not only reduce the environmental impact but also often lead to improved efficiency and safety.

| Methodology | Key Advantages | Reported Yields | Reaction Times | Key References |

|---|---|---|---|---|

| Conventional Heating | Well-established procedures | Variable | Hours to days | researchgate.net |

| Microwave-Assisted Synthesis | Rapid, high yields, cost-effective | 84-97% | 1-3 minutes | mdpi.com |

| Enzymatic Synthesis | High selectivity, mild conditions, sustainable | Excellent | Variable | nih.govacs.org |

Advanced Spectroscopic Probes for Complex Systems

The unique structural features of the piperidine-2,6-dione core make it an attractive scaffold for the development of advanced spectroscopic probes. These probes can be used to study complex biological systems with high sensitivity and specificity.

Fluorescent Labeling: The glutarimide scaffold can be incorporated into fluorescent dyes to create probes for molecular imaging. researchgate.net By modifying the core structure, it is possible to tune the photophysical properties of the resulting fluorophore, such as its brightness and photostability. nih.gov For example, replacing N,N-dimethylamino substituents with azetidine (B1206935) rings in rhodamine dyes has been shown to double the quantum efficiency. nih.gov This principle can be applied to 1-(Hydroxymethyl)piperidine-2,6-dione to develop novel fluorescent labels for single-molecule microscopy and super-resolution imaging. nih.govrsc.orgresearchgate.netnih.gov

Spectroscopic Characterization: A thorough understanding of the spectroscopic properties of this compound and its derivatives is crucial for their application as probes. Techniques such as 1H NMR, NIR, and mass spectrometry are used to confirm the chemical structures and assess the purity and stability of these compounds. nih.govresearchgate.net This detailed characterization is essential for interpreting the data obtained when these molecules are used as probes in complex environments.

Deeper Mechanistic Understanding via Integrated Experimental and Computational Approaches

A comprehensive understanding of the reaction mechanisms involving this compound is key to optimizing existing transformations and discovering new ones. The integration of experimental studies with computational chemistry provides powerful insights into reaction pathways and transition states.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods are increasingly used to investigate the structural and electronic properties of piperidine (B6355638) derivatives. researchgate.net These studies can help to predict the reactivity of different sites on the molecule and to understand the mechanism of its reactions. researchgate.netescholarship.org For instance, computational analysis can elucidate the conformational preferences of the piperidine ring, which can influence its biological activity. nih.gov

Mechanistic Studies: Experimental investigations, such as kinetic analysis and isotopic labeling, can provide crucial data to support or refute proposed reaction mechanisms. For example, in the condensation reaction of 2-hydroxymethylpiperidine with aldehydes, 1H-NMR studies have been used to investigate the reaction pathway, suggesting the involvement of a hemiaminal and an iminium ion intermediate. nih.gov

Exploration of New Chemical Transformations for Functionalization

The hydroxymethyl group and the dione (B5365651) functionality of this compound offer multiple sites for chemical modification, opening up avenues for the synthesis of a diverse range of derivatives.

Derivatization: The hydroxymethyl group can be a handle for further chemical transformations, such as esterification or etherification, to introduce new functional groups. nih.gov Similarly, the carbonyl groups of the dione can undergo various reactions, including reductions and additions. The synthesis of a series of novel glutarimide compounds with antiviral activities highlights the potential of derivatization to create molecules with specific biological functions. nih.govresearchgate.net

Stereoselective Synthesis: Controlling the stereochemistry of substituents on the piperidine ring is crucial for many applications, particularly in medicinal chemistry. nih.gov Recent advances in stereoselective synthesis, such as directed metalation and diastereoselective reductions, can be applied to the functionalization of the piperidine-2,6-dione scaffold. rsc.orgnih.gov

| Reaction Site | Type of Reaction | Potential Products |

|---|---|---|

| Hydroxymethyl Group | Esterification, Etherification, Oxidation | Esters, Ethers, Aldehydes/Carboxylic Acids |

| Carbonyl Groups | Reduction, Grignard Addition, Wittig Reaction | Alcohols, Tertiary Alcohols, Alkenes |

| Piperidine Ring | Ring-opening, Substitution | Linear amides, Substituted piperidines |

Design and Synthesis of Chemically Active Scaffolds for Interdisciplinary Research

The piperidine-2,6-dione core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple biological targets. mdpi.comresearchgate.net The design and synthesis of novel scaffolds based on this compound is a promising area for interdisciplinary research.

Medicinal Chemistry: The glutarimide moiety is found in a number of natural products and synthetic compounds with a wide range of biological activities, including antiviral and anticancer properties. nih.govresearchgate.netgoogle.com By strategically modifying the this compound scaffold, it is possible to design new molecules with improved therapeutic properties. researchgate.netnih.gov

Materials Science: The ability to functionalize the piperidine-2,6-dione core also makes it a candidate for the development of new materials. For example, it could be incorporated into polymers to create materials with specific properties, or used to develop new chelating resins for environmental applications. researchgate.net

The continued exploration of this compound chemistry, driven by innovations in synthesis, analysis, and computational modeling, is poised to yield a wealth of new molecules and materials with diverse applications across various scientific disciplines.

Q & A

Q. What are the common synthetic routes for preparing 1-(Hydroxymethyl)piperidine-2,6-dione, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclization of hydroxymethyl-substituted precursors under controlled conditions. For example:

- Step 1: React a suitably substituted piperidine derivative (e.g., 1-hydroxypiperidine-2,6-dione) with formaldehyde or a hydroxymethylating agent in anhydrous solvents like THF or DMF .

- Step 2: Optimize reaction parameters:

Table 1: Yield optimization under varying conditions

| Solvent | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|

| THF | 60 | ZnCl₂ | 72 |

| DMF | 80 | None | 58 |

| Ethanol | 70 | HCl | 65 |

Q. How can researchers characterize the purity and structural integrity of this compound derivatives?

Methodological Answer: Use multi-modal analytical techniques:

- FT-IR: Confirm carbonyl (C=O) stretches at 1630–1680 cm⁻¹ and hydroxyl (-OH) bands at 3200–3600 cm⁻¹ .

- NMR:

- GC-MS/MS: Molecular ion peak at m/z 129.12 (C₅H₇NO₃) with fragmentation patterns matching the piperidine backbone .

Table 2: Key spectral markers for this compound

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| FT-IR | 1680 cm⁻¹ (C=O), 3400 cm⁻¹ (-OH) | |

| ¹H NMR (DMSO-d₆) | δ 4.0 ppm (s, 2H, -CH₂OH) | |

| GC-MS | m/z 129.12 (M⁺), m/z 84 (base peak) |

Advanced Research Questions

Q. What strategies are effective in resolving contradictory biological activity data for piperidine-2,6-dione derivatives?

Methodological Answer: Contradictions often arise from assay variability or substituent effects. To address this:

- Standardize Assays: Use identical cell lines (e.g., HEK-293 for cytotoxicity) and control for pH, temperature, and solvent (DMSO ≤ 0.1%) .

- SAR Analysis: Compare analogs with varying substituents (e.g., fluorophenyl vs. hydroxymethyl groups). Hydroxymethyl derivatives often show enhanced solubility, affecting bioavailability .

- Dose-Response Curves: Establish EC₅₀/IC₅₀ values across multiple concentrations (e.g., 0.1–100 μM) to confirm activity thresholds .

Table 3: Biological activity of selected analogs

| Derivative | IC₅₀ (μM) | Target Pathway | Reference |

|---|---|---|---|

| 1-(Hydroxymethyl)-piperidine-2,6-dione | 12.3 | NF-κB inhibition | |

| 4-Fluorophenyl analog | 8.7 | Cyclooxygenase-2 | |

| 3-Nitrophenyl analog | 45.2 | Antimicrobial |

Q. How can in silico modeling guide the design of this compound analogs with enhanced target specificity?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to simulate binding to targets like TNF-α or COX-2. Prioritize analogs with docking scores ≤ -8.0 kcal/mol .

- QSAR Models: Train models on datasets with descriptors like logP, polar surface area, and H-bond donors. For example, a QSAR model predicting IC₅₀ values for NF-κB inhibitors achieved R² = 0.89 .

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Stable RMSD (<2 Å) indicates favorable binding .

Table 4: Computational parameters for analog optimization

| Parameter | Optimal Range | Impact on Activity |

|---|---|---|

| LogP | 1.5–2.5 | Enhances membrane permeation |

| Polar Surface Area (Ų) | 60–80 | Balances solubility & uptake |

| H-bond Donors | ≤2 | Reduces metabolic clearance |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.